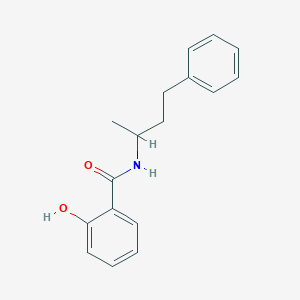
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as JNJ-31001074 and has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further research. In
作用機序
The mechanism of action for 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the reduction of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide are varied and complex. Some of the most notable effects include the inhibition of cancer cell growth, the reduction of inflammation, and the management of pain. Additionally, this compound has been found to have antioxidant properties that may help to protect the body against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is its potency. This compound has been found to be highly effective at inhibiting the activity of certain enzymes and proteins, making it a valuable tool for researchers. However, one of the limitations of this compound is its potential toxicity. Careful handling and monitoring are required to ensure that researchers are not exposed to harmful levels of the compound.
将来の方向性
There are several future directions for research on 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is the development of new therapeutic applications for this compound. Researchers are also interested in exploring the potential use of this compound in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成法
The synthesis of 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is a multi-step process that involves the reaction of several different chemical compounds. The starting materials for the synthesis are 2-bromo-5-chlorobenzoic acid and 3-phenylpropanoic acid. These two compounds are reacted together in the presence of a catalyst to form the desired product.
科学的研究の応用
The scientific research applications for 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide are numerous. This compound has been found to have potential therapeutic applications in the treatment of several different diseases and conditions. Some of the most promising areas of research include cancer, inflammation, and pain management.
特性
製品名 |
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
2-hydroxy-N-(4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(11-12-14-7-3-2-4-8-14)18-17(20)15-9-5-6-10-16(15)19/h2-10,13,19H,11-12H2,1H3,(H,18,20) |
InChIキー |
QNUURRLNYVBKIY-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
正規SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone](/img/structure/B270538.png)

![6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270542.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B270544.png)
![4-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}-4-oxobutanoic acid](/img/structure/B270546.png)
![1-[(4-chlorophenyl)sulfonyl]-N-{3-[(cyclopropylamino)sulfonyl]phenyl}-2-pyrrolidinecarboxamide](/img/structure/B270548.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B270550.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)

![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)
![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)